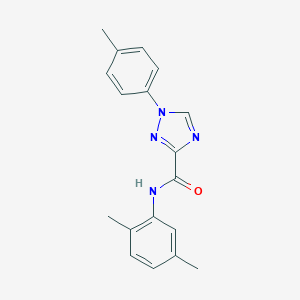
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTC, and it belongs to the class of triazole derivatives. DMPTC has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body. In
作用机制
DMPTC exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMPTC also modulates the activity of the endocannabinoid system, which is involved in pain perception, appetite, and mood regulation.
Biochemical and Physiological Effects:
DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have growth-promoting effects on plants and animals. DMPTC has been studied for its potential as an anticancer agent, and it has been shown to induce apoptosis in cancer cells. DMPTC has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DMPTC has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. DMPTC has been shown to have low toxicity in animal models, which makes it a good candidate for further studies. However, DMPTC has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different systems in the body.
未来方向
There are several future directions for research on DMPTC. One potential application is in the development of new anti-inflammatory drugs. DMPTC has been shown to have potent anti-inflammatory effects, and it may be possible to develop derivatives of DMPTC that are more selective for COX-2 inhibition. Another potential application is in the development of new anticancer agents. DMPTC has been shown to induce apoptosis in cancer cells, and it may be possible to develop derivatives of DMPTC that are more potent and selective for cancer cells. DMPTC may also have potential applications in the field of materials science, particularly as a corrosion inhibitor. Further studies are needed to explore these and other potential applications of DMPTC.
合成方法
The synthesis of DMPTC involves the reaction of 2,5-dimethylphenyl hydrazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with triazole and carboxylic acid to yield DMPTC. This synthesis method has been optimized to produce DMPTC in high yields and purity.
科学研究应用
DMPTC has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as an anticancer agent. In agriculture, DMPTC has been shown to have growth-promoting effects on plants, and it has been used as a feed additive for livestock. In materials science, DMPTC has been studied for its potential use as a corrosion inhibitor.
属性
产品名称 |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
分子式 |
C18H18N4O |
分子量 |
306.4 g/mol |
IUPAC 名称 |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-5-8-15(9-6-12)22-11-19-17(21-22)18(23)20-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,23) |
InChI 键 |
DGMYYOJMRFGSAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-ethyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278809.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)




![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)
![N-[3-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278826.png)
![N-[4-(difluoromethoxy)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278827.png)

![N-[4-(4-bromobenzoyl)phenyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B278830.png)